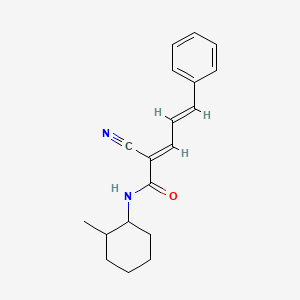![molecular formula C16H13ClN4O B5908415 N-{2-[(4-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908415.png)
N-{2-[(4-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(4-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine, commonly known as CBT, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of triazole derivatives and has shown promising results in various studies.
作用機序
The mechanism of action of CBT is not fully understood. However, it has been suggested that CBT exerts its pharmacological effects by modulating various signaling pathways in the body. CBT has been found to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It also acts as an antioxidant by scavenging free radicals and reducing oxidative stress. CBT has been shown to modulate the levels of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
CBT has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. CBT also reduces the levels of reactive oxygen species, which are involved in oxidative stress. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. CBT has been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
CBT has several advantages for lab experiments. It is a stable compound that can be easily synthesized. It has a low toxicity profile and does not exhibit any significant side effects. However, CBT has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. Additionally, the mechanism of action of CBT is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for the research on CBT. One direction is to further investigate its mechanism of action. Understanding the molecular pathways involved in the pharmacological effects of CBT can lead to the development of more effective drugs. Another direction is to investigate the potential of CBT in the treatment of other diseases such as diabetes and cardiovascular diseases. Additionally, the development of novel formulations of CBT that improve its solubility and bioavailability can enhance its therapeutic potential.
Conclusion:
In conclusion, CBT is a promising compound that has shown significant pharmacological properties. Its synthesis method is relatively simple and cost-effective. CBT has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities, and has a positive effect on the nervous system. Further research on CBT can lead to the development of more effective drugs for the treatment of various diseases.
合成法
CBT can be synthesized by the condensation of 4-chlorobenzaldehyde and 2-aminobenzyl alcohol in the presence of a catalytic amount of acetic acid. The resulting product is then treated with hydrazine hydrate to obtain CBT. The synthesis method of CBT is relatively simple and cost-effective.
科学的研究の応用
CBT has been extensively studied for its pharmacological properties. It has been found to exhibit potent anti-inflammatory, antioxidant, and anticancer activities. CBT has also been shown to have a positive effect on the nervous system, exhibiting anxiolytic and antidepressant properties. Additionally, CBT has been found to be effective in the treatment of various diseases such as Alzheimer's, Parkinson's, and epilepsy.
特性
IUPAC Name |
(E)-1-[2-[(4-chlorophenyl)methoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O/c17-15-7-5-13(6-8-15)10-22-16-4-2-1-3-14(16)9-20-21-11-18-19-12-21/h1-9,11-12H,10H2/b20-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHMIONFOBSART-AWQFTUOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C=NN=C2)OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C=NN=C2)OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)chromane-3-carboxamide](/img/structure/B5908350.png)
![N-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908359.png)
![N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908367.png)
![N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2-bromophenyl)methanesulfonamide](/img/structure/B5908373.png)
![N-[2-(benzyloxy)-5-chlorobenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5908378.png)
![N-{3-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908382.png)
![2-[1-(2-chlorobenzyl)-1H-imidazol-2-yl]-1-(4-fluorophenyl)vinyl 4-fluorobenzoate](/img/structure/B5908390.png)

![3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide](/img/structure/B5908393.png)
![{2-[2-(5-chloro-2-hydroxybenzoyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5908394.png)


![5-chloro-2-hydroxy-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B5908410.png)
![3-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(2,6-dimethyl-4-morpholinyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5908419.png)